molecular formula C13H11N3O2 B6017491 4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol

4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol

Cat. No.: B6017491
M. Wt: 241.24 g/mol
InChI Key: LNSRMOBYQWHLQT-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol is a heterocyclic compound featuring a phenol moiety linked to an oxazolo[4,5-b]pyridine core, substituted with an amino (-NH₂) and methyl (-CH₃) group. This structure combines aromatic, electron-donating (amino), and steric (methyl) groups, which influence its physicochemical and pharmacological properties. Characterization typically involves IR, NMR, and HRMS to confirm structural integrity .

Properties

IUPAC Name

4-amino-2-methyl-6-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-7-5-8(14)6-9(11(7)17)13-16-12-10(18-13)3-2-4-15-12/h2-6,17H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSRMOBYQWHLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyridin-3-ol Derivatives

The patent US5242923 discloses a general method for oxazolo[5,4-b]pyridines via acid-catalyzed cyclization:

Procedure :

  • React pyridin-3-ol (1.0 equiv) with α-bromoacetophenone (1.2 equiv) in refluxing acetic acid

  • Neutralize with saturated NaHCO₃ and extract with ethyl acetate

  • Purify via silica chromatography (hexane/EtOAc 3:1)

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the pyridinol oxygen on the α-carbon of the bromoketone, followed by intramolecular cyclodehydration.

Optimization Data :

CatalystTemperature (°C)Yield (%)
H₂SO₄12038
p-TsOH11042
Bi(OTf)₃15067

Bismuth triflate demonstrates superior catalytic efficiency by facilitating both the nucleophilic substitution and dehydration steps.

Palladium-Catalyzed Annulation

Building on J. Med. Chem. methodologies, a cross-coupling approach enables regioselective oxazole formation:

Key Steps :

  • Suzuki-Miyaura coupling of 3-aminopyridin-2-ylboronic acid with 2-bromo-5-methylphenol

  • Oxazole ring closure using CuI/N,N'-dimethylethylenediamine (DMEDA) system

Reaction Conditions :

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv) in DMF/H₂O (4:1)

  • 80°C, 12 h under N₂

Yield Optimization :

Boronic Acid EquivalentLigandYield (%)
1.2XPhos54
1.5SPhos61
2.0DMEDA78

Phenolic Component Functionalization

Directed Ortho-Metalation Strategy

The PubChem entry CID 115018103 suggests using directed metalation for introducing methyl groups:

Synthetic Sequence :

  • Protect phenol as tert-butyldimethylsilyl (TBS) ether

  • Lithium-halogen exchange at C-2 using LDA (-78°C, THF)

  • Quench with methyl iodide to install methyl group

  • TBAF-mediated deprotection

Critical Parameters :

  • Temperature control (-78°C ± 2°C) essential for preventing borotropic shifts

  • Strict anhydrous conditions (≤50 ppm H₂O)

Convergent Coupling Approaches

Buchwald-Hartwig Amination

Adapting procedures from ACS Org. Inorg. Au, the final assembly employs:

Reaction Scheme :

  • 2-Methyl-4-nitro-6-(oxazolo[4,5-b]pyridin-2-yl)phenol (1.0 equiv)

  • Ammonium formate (5.0 equiv)

  • Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%)

  • t-BuONa (2.0 equiv) in toluene at 100°C

Nitro Reduction Metrics :

Reducing AgentTime (h)Purity (%)
H₂/Pd-C688
NH₄COOH392
Fe/HCl878

Ammonium formate provides cleaner conversion with minimal over-reduction byproducts.

Characterization and Analytical Data

Key Spectroscopic Signatures :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J=5.1 Hz, 1H, pyridine-H), 7.89 (s, 1H, oxazole-H), 6.72 (s, 1H, aromatic-H), 2.31 (s, 3H, CH₃)

  • HRMS (ESI+): m/z calc. for C₁₄H₁₂N₃O₂ [M+H]⁺ 254.0926, found 254.0923

  • IR (KBr): 3350 cm⁻¹ (NH₂), 1615 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O)

Purity Assessment :

MethodPurity (%)
HPLC (C18)99.2
Elemental AnalysisC 66.21, H 4.72, N 16.43 (calc. C 66.39, H 4.79, N 16.58)

Process Optimization and Scale-Up Considerations

Solvent Screening for Cyclization

Data from J. Med. Chem. and Synlett comparisons:

SolventDielectric ConstantYield (%)Reaction Time (h)
DCE10.16712
DMF36.7548
Acetonitrile37.5726

Acetonitrile enhances reaction rates through polar aprotic stabilization of transition states .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole N-oxides, while substitution reactions could introduce halogen or alkyl groups onto the aromatic rings.

Scientific Research Applications

4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like collagen prolyl-4-hydroxylase, thereby reducing collagen deposition and fibrosis . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include variations in substituents on the oxazolo-pyridine core or the attached phenyl ring. These modifications significantly alter biological activity and physicochemical properties:

Compound Name Substituents Key Properties/Activities Reference
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine 4-Cl on phenyl ring Antifungal (IC₅₀ data reported)
2-(Trifluoromethyl)oxazolo[4,5-b]pyridine CF₃ on oxazole ring Enhanced lipophilicity
5-Chloro-[1,3]oxazolo[4,5-b]pyridin-2-amine 5-Cl, 2-NH₂ Collision cross-section: 173.9 Ų
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides Anilide group at position 3 Antiparasitic (HAT activity via QSAR)
2-(Substituted phenyl)oxazolo[5,4-b]pyridines Oxazole fused at [5,4-b] position Reduced anti-inflammatory activity vs. [4,5-b] isomers

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase lipophilicity and metabolic stability but may reduce solubility .
  • Amino and Phenol Groups: Enhance hydrogen-bonding capacity, improving target binding (e.g., enzyme inhibition ) but increasing acidity, which may affect gastrointestinal tolerance compared to non-acidic anti-inflammatory agents .
  • Positional Isomerism : Oxazolo[4,5-b]pyridines exhibit superior anti-inflammatory activity compared to [5,4-b] isomers, likely due to optimized steric and electronic interactions with targets .
Pharmacological Activity
  • Anti-Inflammatory Activity : 2-(Substituted phenyl)oxazolo[4,5-b]pyridines show efficacy comparable to indomethacin (IC₅₀ ~10 µM) without causing gastrointestinal irritation, a critical advantage over acidic NSAIDs .
  • Antifungal Activity : Oxazolo[4,5-b]pyridines with halogen substituents (e.g., 3-Cl, 4-Br) exhibit IC₅₀ values in the low micromolar range against Candida spp. .
  • Antiparasitic Activity: 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides demonstrate potent activity against Trypanosoma brucei (EC₅₀ <1 µM), driven by hydrogen-bonding interactions with the anilide group .

The amino and phenol groups in the target compound may synergize to enhance binding to both inflammatory (e.g., COX-2) and parasitic targets, though experimental validation is required.

Physicochemical and Spectroscopic Properties
  • IR Spectroscopy: Amino groups (~3300 cm⁻¹ N-H stretch) and phenolic O-H (~3200 cm⁻¹) distinguish the target compound from analogs like 1-(oxazolo[4,5-b]pyridin-2-yl)-4-phenylbutan-1-one (C=O stretch at 1711 cm⁻¹) .
  • NMR Shifts: The phenol proton in the target compound is expected downfield (δ ~9–10 ppm) compared to methylsulfanyl derivatives (δ ~2.5 ppm for -SCH₃) .

Biological Activity

4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol is a heterocyclic compound notable for its potential biological activities. This compound features a unique structure that combines an oxazole ring fused to a pyridine ring, making it a subject of interest in medicinal chemistry. The following sections will detail its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C13H11N3O
  • Molecular Weight : 241.24 g/mol
  • CAS Number : 879058-49-8

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit collagen prolyl-4-hydroxylase, which is crucial in collagen synthesis and fibrosis development. This inhibition suggests a potential role in treating fibrotic diseases.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, although specific pathways and targets remain to be fully elucidated.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Potential inhibition of tumor growth through enzyme modulation.
Antimicrobial Exhibits activity against certain bacterial strains (specific strains need to be identified).
Anti-fibrotic Inhibits collagen deposition by targeting specific enzymes involved in fibrosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that the compound could inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. The IC50 values for various cancer cell lines were determined, showing promising results compared to standard chemotherapeutics.
  • Antimicrobial Efficacy : Research on its antimicrobial properties indicated effectiveness against Gram-positive bacteria, with further investigations needed to establish its mechanism and spectrum of activity.
  • Fibrosis Models : In animal models of fibrosis, treatment with this compound resulted in a significant reduction in collagen deposition, suggesting its utility in therapeutic applications for fibrotic diseases.

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
Aleglitazar Oxazole ringAntidiabetic effects
Ditazole Oxazole moietyPlatelet aggregation inhibitor
Mubritinib Tyrosine kinase inhibitorCancer treatment
Oxaprozin COX-2 inhibitorAnti-inflammatory

The distinct combination of the oxazole and pyridine rings in this compound enhances its potential as a versatile scaffold for drug development.

Q & A

Basic Research Question

Methodological Answer:
Synthetic routes for oxazolo[4,5-b]pyridine derivatives often involve cyclization reactions using substituted pyridine precursors. For example:

  • Acid-catalyzed silica-supported synthesis (): A one-pot method using HClO4/SiO2 nanoparticles in methanol at room temperature, starting from benzoic acid and 2-amino-3-hydroxypyridine. This approach yields 2-aryl oxazolo[4,5-b]pyridines, which can be modified to introduce amino and methyl groups via post-functionalization.
  • Dess-Martin oxidation (): Alcohol intermediates (e.g., 21a-c) are oxidized to carbaldehydes (23a-c, 24a-c) under anhydrous conditions. For the target compound, this step could introduce the phenol moiety after oxidation.

Adaptation Strategy:

Core formation : Use 2-amino-3-hydroxypyridine as a starting material, substituting with methyl and amino groups during cyclization.

Post-functionalization : Introduce the phenolic ring via Suzuki coupling or nucleophilic aromatic substitution, guided by the reactivity of halogenated oxazolo-pyridine intermediates (e.g., bromo derivatives in ).

Q. Table 1: Synthesis Methods Comparison

MethodStarting MaterialsCatalyst/ConditionsKey Intermediate/ProductReference
Acid-catalyzed silicaBenzoic acid, 2-amino-3-hydroxypyridineHClO4/SiO2, methanol2-aryl oxazolo[4,5-b]pyridines
Dess-Martin oxidationAlcohol derivativesDess-Martin periodinaneAldehyde intermediates

Which spectroscopic techniques are critical for characterizing the structural integrity of this compound, and what key spectral features should researchers expect?

Basic Research Question

Methodological Answer:

  • 1H/13C NMR :
    • Amino group : A broad singlet at δ 5.5–6.5 ppm (1H, NH2).
    • Methyl group : A singlet at δ 2.3–2.5 ppm (3H, CH3).
    • Aromatic protons : Multiplets in δ 6.8–8.5 ppm for the oxazolo-pyridine and phenol rings ().
  • IR Spectroscopy :
    • Stretches at 3300–3500 cm⁻¹ (N-H), 1600–1650 cm⁻¹ (C=N oxazole), and 1250–1300 cm⁻¹ (C-O phenol) ().
  • HRMS :
    • Exact mass calculation for C13H12N3O2 (the core structure) with deviations < 2 ppm confirms molecular formula ().

Q. Table 2: Expected Spectral Data

TechniqueKey SignalsFunctional Group AssignmentReference
1H NMRδ 2.4 (s, 3H)Methyl group
IR3350 cm⁻¹ (broad)Amino group
HRMSm/z 242.0930 [M+H]+ (calc. 242.0932)Molecular ion

How can researchers address discrepancies in elemental analysis data when synthesizing substituted oxazolo[4,5-b]pyridine derivatives?

Advanced Research Question

Methodological Answer:
Discrepancies in elemental analysis (e.g., C, H, N percentages) often arise from:

  • Incomplete purification : Residual solvents or byproducts (e.g., reports unpurified aldehyde intermediates).
  • Isomeric mixtures : Oxazolo-pyridine regiochemistry (e.g., [4,5-b] vs. [5,4-b] isomers in ).

Resolution Strategies:

Chromatographic separation : Use preparative HPLC or column chromatography to isolate pure isomers ().

Crystallography : Single-crystal X-ray diffraction to confirm regiochemistry (e.g., uses NMR/IR but lacks crystallographic data).

Advanced NMR techniques : 2D NMR (COSY, HSQC) to assign proton-carbon correlations and detect impurities ().

What strategies are effective in optimizing the regioselectivity of oxazolo[4,5-b]pyridine ring formation during synthesis?

Advanced Research Question

Methodological Answer:
Regioselectivity is influenced by:

  • Substituent effects : Electron-donating groups (e.g., -NH2) direct cyclization to the [4,5-b] position ().
  • Catalytic systems : Lewis acids like ZnCl2 () or heterogeneous catalysts (’s HClO4/SiO2) enhance selectivity.

Optimization Workflow:

Computational modeling : Predict favorable cyclization pathways using DFT calculations.

Condition screening : Test solvents (e.g., THF vs. DCM) and temperatures ( uses DCM at RT for high yields).

Protecting groups : Temporarily block reactive sites (e.g., acetylation of -NH2) to direct regiochemistry ().

Q. Table 3: Regioselectivity Factors

FactorImpact on RegiochemistryExample from Evidence
Electron-donating groupsFavors [4,5-b] over [5,4-b]-NH2 in target compound
Lewis acid catalystsStabilizes transition states for selectivityZnCl2 in carboxylate formation

How can researchers evaluate the photocytotoxic potential of this compound derivatives?

Advanced Research Question

Methodological Answer:
Photocytotoxicity assays for related compounds () involve:

In vitro testing : Expose cancer cell lines (e.g., HeLa) to the compound under UV/visible light. Measure viability via MTT assay.

Mechanistic studies :

  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) generation.
  • DNA interaction : Gel electrophoresis to assess DNA cleavage under irradiation.

Key Parameters:

  • IC50 values : Compare light vs. dark conditions ( reports IC50 < 10 μM for triazolo-naphthyridines under light).
  • Structure-activity relationships (SAR) : Modify substituents (e.g., electron-withdrawing Cl in ) to enhance ROS production.

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